N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide
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Overview
Description
This compound is a benzoxazole derivative . Benzoxazole derivatives have been identified as a new class of GRK2 and 5 kinase inhibitor .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various steps . The specific synthesis process for “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide” is not explicitly mentioned in the search results.Chemical Reactions Analysis
Benzoxazole derivatives have been studied for their chemical reactions . The specific chemical reactions for “this compound” are not detailed in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives have been studied . The specific physical and chemical properties for “this compound” are not available in the search results.Scientific Research Applications
Synthesis and Application in Antitumor and Antimicrobial Activities
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide and its derivatives have been explored for their potential in synthesizing compounds with antitumor and antimicrobial activities. For instance, novel enaminones have been synthesized as key intermediates in reactions with active methylene compounds, leading to substituted pyridine derivatives. These compounds have demonstrated cytotoxic effects against human breast and liver carcinoma cell lines comparable to those of standard treatments, as well as showing antimicrobial activity against selected pathogens S. Riyadh, 2011.
Synthesis of Heterocycles with Anti-Influenza Virus Activity
Another line of research involves the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, highlighting a method to create compounds with notable antiavian influenza virus activity. These compounds, upon testing, showed significant antiviral activities against the H5N1 strain, suggesting their potential use in combating avian influenza A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020.
Anticancer and Anti-5-lipoxygenase Agents
Further investigations have led to the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase properties. These derivatives have been synthesized and tested, showing promising results in terms of cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, suggesting a potential pathway for the development of new therapeutic agents A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016.
Nootropic Agents
Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been carried out to evaluate their potential as nootropic agents. This includes transforming specific intermediates into carboxamides, with subsequent testing for nootropic activity. Such studies contribute to the discovery of new cognitive enhancers, expanding the understanding of compounds that can modulate cognitive functions V. Valenta, J. Urban, J. Taimr, Z. Polívka, 1994.
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-9-20-15(11-19-12)17(24)21-10-13-5-4-8-23(13)18-22-14-6-2-3-7-16(14)25-18/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVYRVEPIUATJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.